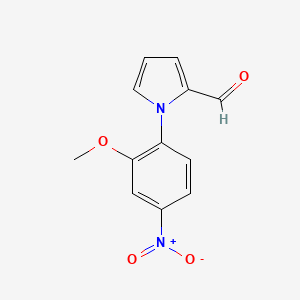

1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Description

1-(2-Methoxy-4-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde is a pyrrole-based aldehyde derivative featuring a 2-methoxy-4-nitrophenyl substituent at the 1-position of the pyrrole ring.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-12-7-9(14(16)17)4-5-11(12)13-6-2-3-10(13)8-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNJMRJOVNSYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206605 | |

| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-05-8 | |

| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383136-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:

Nitration: The starting material, 2-methoxyphenyl, undergoes nitration to introduce the nitro group at the 4-position.

Formylation: The nitrated compound is then subjected to formylation to introduce the formyl group at the 2-position of the pyrrole ring.

Cyclization: The intermediate compounds are cyclized to form the pyrrole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(2-methoxy-4-aminophenyl)-1H-pyrrole-2-carbaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves:

- Nitration : Introduction of the nitro group at the 4-position of 2-methoxyphenyl.

- Formylation : Addition of the formyl group at the 2-position of the pyrrole ring.

- Cyclization : Formation of the pyrrole ring through cyclization of intermediate compounds.

These steps can be optimized for industrial production to enhance yield and purity.

Chemistry

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical modifications, making it a versatile compound in synthetic chemistry.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Preliminary research suggests it may reduce pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cultures.

- Antitumor Activity : Derivatives of this compound have indicated potential in inhibiting tumor growth, warranting further exploration in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is being studied for drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.

Industry

This compound is also utilized in the production of dyes, pigments, and specialty chemicals due to its unique chemical properties.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory cytokine production | |

| Antitumor | Potential inhibition of tumor growth |

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anti-inflammatory Study

In vitro experiments indicated that treatment with this compound resulted in a notable decrease in TNF-alpha and IL-6 secretion in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Antitumor Efficacy

Research evaluating various pyrrole derivatives highlighted that those structurally similar to this compound displayed significant cytotoxicity against cancer cell lines, indicating pathways for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

1-(2-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde (Compound 5, )

- Structure : Nitro group at the 2-position of the phenyl ring.

- Molecular Weight : 217.06 g/mol.

- Key Differences :

- Lacks the methoxy group, resulting in reduced steric hindrance and altered electronic effects.

- The nitro group at the 2-position may induce stronger intramolecular charge transfer compared to the 4-nitro substituent in the target compound.

- Synthesis : Synthesized via nucleophilic substitution or coupling reactions, with yields influenced by nitro group positioning .

1-(4-Methoxyphenyl)-1H-Pyrrole-2-Carbaldehyde ()

- Structure : Methoxy group at the 4-position of the phenyl ring.

- Molecular Weight : 201.22 g/mol.

- Boiling point: 347.1°C; density: 1.1 g/cm³. These values suggest higher volatility compared to nitro-substituted analogs .

1-(4-Chlorophenyl)-1H-Pyrrole-2-Carbaldehyde ()

- Structure : Chlorine substituent at the 4-position.

- Molecular Weight : 205.63 g/mol.

- Key Differences :

Spectral and Structural Characterization

- 1H-NMR Trends :

- IR Spectroscopy :

- Strong aldehyde C=O stretches near 1700 cm⁻¹.

- Nitro groups exhibit asymmetric/symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹, absent in methoxy analogs .

Biological Activity

1-(2-Methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its diverse pharmacological properties. The presence of a nitro group and a methoxy substituent on the aromatic ring enhances its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been studied for its potential to inhibit various bacterial strains. Its structure suggests it may interact with bacterial cell membranes or specific enzymes, disrupting their function.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antitumor Activity : Some derivatives of pyrrole compounds have shown promise in inhibiting tumor growth, indicating that this compound could also possess similar properties .

The biological effects of this compound are thought to arise from its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular components, leading to various pharmacological effects. The exact molecular targets remain under investigation but may include:

- Enzymes involved in metabolic pathways.

- Receptors associated with inflammation and immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory cytokine production | |

| Antitumor | Potential inhibition of tumor growth |

Case Studies

- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Anti-inflammatory Study : In vitro experiments showed that treatment with this compound resulted in a notable decrease in the secretion of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

- Antitumor Efficacy : Research evaluating various pyrrole derivatives highlighted that those structurally similar to this compound displayed significant cytotoxicity against cancer cell lines, suggesting a pathway for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-methoxy-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction yields be optimized?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrrole-2-carbaldehyde derivatives are often functionalized at the 1-position using aryl halides under Pd-catalyzed conditions. A nitro group can be introduced via nitration of the aromatic ring prior to coupling . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperature (80–120°C). Yields up to 98% are achievable with strict control of moisture and oxygen levels .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm, while pyrrole protons resonate between δ 6.2–7.4 ppm. Methoxy (δ ~3.9 ppm) and nitro-substituted aromatic protons (δ ~7.3–8.0 ppm) are diagnostic .

- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 275.09 for C₁₂H₁₀N₂O₄). Reverse-phase HPLC with a C18 column and acetonitrile/water gradient ensures purity .

Q. What are the stability considerations for storing this compound, and how does the nitro group influence degradation pathways?

- The nitro group increases susceptibility to photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar). Degradation products may include reduced nitroso or amine derivatives, detectable via TLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the aldehyde group in cross-coupling reactions?

- Density Functional Theory (DFT) calculations reveal electron density distribution at the aldehyde carbon, guiding predictions for nucleophilic attack or condensation reactions. For example, the LUMO energy of the aldehyde correlates with its electrophilicity in Knoevenagel condensations . Software like Gaussian or ORCA can model transition states for Suzuki-Miyaura couplings involving the pyrrole ring .

Q. What strategies resolve contradictions in regioselectivity observed during functionalization of the pyrrole ring?

- Competing C2 vs. C5 functionalization arises from electronic effects. Introducing electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring directs electrophilic substitution to the pyrrole C5 position. Steric effects from the methoxy group further modulate selectivity . Use in situ IR spectroscopy to monitor intermediate formation and adjust reaction kinetics .

Q. How do solvent polarity and pH impact the compound’s tautomeric equilibrium between aldehyde and enol forms?

- In polar aprotic solvents (e.g., DMSO), the aldehyde form predominates (δ ~9.5 ppm in NMR). In basic aqueous conditions, enolization occurs, shifting the aldehyde proton signal. UV-Vis spectroscopy (λmax ~280 nm for enol vs. ~320 nm for aldehyde) quantifies tautomer ratios .

Q. What mechanistic insights explain contradictory catalytic outcomes in asymmetric syntheses using this compound?

- Chiral ligands (e.g., BINAP) may induce enantioselectivity in aldol reactions, but competing axial (pyrrole) vs. planar (aryl) chirality can lead to racemization. Circular Dichroism (CD) spectroscopy and X-ray crystallography of intermediates clarify stereochemical pathways .

Methodological Guidance Table

Contradiction Analysis Example

Issue : Discrepancies in reported ¹H NMR chemical shifts for the methoxy group.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.